molecular formula C20H20N6OS B4583503 N-(4-cyanophenyl)-2-{[4-isobutyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide

N-(4-cyanophenyl)-2-{[4-isobutyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide

Cat. No. B4583503
M. Wt: 392.5 g/mol
InChI Key: DPOMRJMSUDPHQG-UHFFFAOYSA-N
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Description

"N-(4-cyanophenyl)-2-{[4-isobutyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide" is a compound within a class of chemicals that often demonstrates significant biological activity. The interest in such compounds arises from their wide range of potential pharmaceutical applications, including antimicrobial, antifungal, and antitubercular activities, as evident in the general focus on 1,2,4-triazole derivatives in recent decades (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011).

Synthesis Analysis

The synthesis of such compounds typically involves the condensation of specific thiol and acetamide derivatives in the presence of anhydrous potassium carbonate. The procedure includes monitoring reactions via thin-layer chromatography and characterizing the final products using various spectroscopic methods, such as H1NMR and IR spectra (MahyavanshiJyotindra et al., 2011).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated through a combination of spectroscopic techniques. These methods include H1NMR, MASS Spectra, IR Spectra, and Elemental Analysis, which provide detailed insights into the molecular framework and the arrangement of atoms within the compound (MahyavanshiJyotindra et al., 2011).

Chemical Reactions and Properties

Chemical reactions involving this class of compounds often lead to the formation of structures with significant biological activity. The substituents and functional groups present in the molecule dictate its reactivity and interaction with various biological targets.

Physical Properties Analysis

While specific details on the physical properties of "N-(4-cyanophenyl)-2-{[4-isobutyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide" are not provided in the available literature, compounds in this class typically have distinct physical characteristics determined by their molecular structure, which can be analyzed using methods like melting point determination and solubility testing (MahyavanshiJyotindra et al., 2011).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, are influenced by the presence of the 1,2,4-triazole ring and the substituted acetamide group. These properties play a crucial role in determining the compound's interaction with biological systems and its potential as a pharmaceutical agent (MahyavanshiJyotindra et al., 2011).

properties

IUPAC Name

N-(4-cyanophenyl)-2-[[4-(2-methylpropyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6OS/c1-14(2)12-26-19(16-7-9-22-10-8-16)24-25-20(26)28-13-18(27)23-17-5-3-15(11-21)4-6-17/h3-10,14H,12-13H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPOMRJMSUDPHQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)C#N)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-cyanophenyl)-2-{[4-(2-methylpropyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-cyanophenyl)-2-{[4-isobutyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-cyanophenyl)-2-{[4-isobutyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide
Reactant of Route 3
Reactant of Route 3
N-(4-cyanophenyl)-2-{[4-isobutyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide
Reactant of Route 4
Reactant of Route 4
N-(4-cyanophenyl)-2-{[4-isobutyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide
Reactant of Route 5
Reactant of Route 5
N-(4-cyanophenyl)-2-{[4-isobutyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide
Reactant of Route 6
Reactant of Route 6
N-(4-cyanophenyl)-2-{[4-isobutyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide

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